Antitumor Activity in S180 Sarcoma Model: Non-Fluorinated Parent Compound Provides a Pharmacological Baseline
The non-fluorinated analog 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) demonstrated significant in vivo antitumor efficacy against S180 sarcoma in mice with an IC₅₀ of approximately 1 μg/mouse. [1] The 6-fluoro derivative is a direct congener of this compound. Although head-to-head efficacy data are not available, the 6-fluoro group is expected to modulate electron density at the ring, potentially altering the hydrolytic rearrangement profile that generates the active species and thus affecting potency. [1]
| Evidence Dimension | In vivo antitumor potency against S180 sarcoma |
|---|---|
| Target Compound Data | No direct data available; expected to differ from parent based on electronic effects |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (IC₅₀ ≈ 1 μg/mouse) |
| Quantified Difference | Not quantified |
| Conditions | In vivo S180 sarcoma mouse model |
Why This Matters
Establishes the pharmacological relevance of the scaffold class and provides a benchmark for evaluating fluoro-substituted analogs in oncology programs.
- [1] J. Nat. Prod. (1997), 60(4), 393–396. The Secalosides, Novel Tumor Cell Growth Inhibitory Glycosides from a Pollen Extract. View Source
